molecular formula C9H9BrO3 B579595 Methyl 3-bromo-2-hydroxy-5-methylbenzoate CAS No. 17746-77-9

Methyl 3-bromo-2-hydroxy-5-methylbenzoate

Cat. No.: B579595
CAS No.: 17746-77-9
M. Wt: 245.072
InChI Key: ABFJFGPUBLCJSL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxy-5-methylbenzoate can be synthesized through the bromination of methyl 2-hydroxy-5-methylbenzoate. The reaction involves adding bromine (Br2) to a solution of methyl 2-hydroxy-5-methylbenzoate in chloroform (CHCl3). The mixture is stirred at ambient temperature for approximately 4.5 hours and then quenched with water (H2O) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in alcohols.

Scientific Research Applications

Methyl 3-bromo-2-hydroxy-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-hydroxy-5-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-2-hydroxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specific applications in research and industry.

Properties

IUPAC Name

methyl 3-bromo-2-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFJFGPUBLCJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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